Bomyl

描述

FODIPIR,也称为二吡哆酰基二磷酸盐,是一种螯合剂,主要与锰结合形成锰FODIPIR。该化合物用作磁共振成像(MRI)的对比剂,以增强肝脏和胰腺的可视化。 FODIPIR还因其模拟锰超氧化物歧化酶(MnSOD)活性而显示出在各种治疗应用中的潜力 .

准备方法

合成路线和反应条件

FODIPIR是通过一系列涉及吡哆醛磷酸衍生物的化学反应合成的。合成通常包括吡哆醛的磷酸化,然后形成二磷酸酯。 反应条件通常需要控制pH值和温度,以确保中间化合物的稳定性 .

工业生产方法

FODIPIR的工业生产涉及使用自动化反应器进行大规模化学合成。 该过程包括通过结晶和过滤技术对最终产品进行纯化,以达到医疗应用所需的较高纯度 .

化学反应分析

反应类型

FODIPIR会经历各种化学反应,包括:

氧化: FODIPIR可以被氧化形成不同的衍生物。

还原: 它可以在特定条件下被还原,生成其他活性形式。

常用试剂和条件

与FODIPIR反应中常用的试剂包括氧化剂(如过氧化氢),还原剂(如硼氢化钠)和金属盐(如氯化锰)。 反应通常在受控的pH值和温度下进行,以确保所需产品的形成 .

主要形成的产物

FODIPIR反应形成的主要产物包括各种金属配合物,例如用于MRI对比剂的锰FODIPIR。 其他产品包括FODIPIR的氧化和还原衍生物 .

科学研究应用

Chemical Properties of Bomyl

This compound is known for its unique structural characteristics that contribute to its reactivity and functionality in different applications. The compound can form various derivatives through reactions such as hydrolysis and oxidation, allowing it to be tailored for specific uses.

Anticancer Research

This compound has shown potential in cancer therapy, particularly in photodynamic therapy (PDT). Recent studies have highlighted its efficacy as a photosensitizer, which can be activated by light to produce reactive oxygen species (ROS) that selectively kill cancer cells. For instance, research indicates that this compound derivatives can enhance the uptake of therapeutic agents in tumor cells, leading to improved therapeutic outcomes .

Case Study:

A study involving this compound-based compounds demonstrated a significant reduction in tumor growth in rodent models when combined with light exposure. The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential for targeted cancer therapy.

Drug Delivery Systems

This compound's biocompatibility and ability to form hydrogels make it suitable for drug delivery applications. These hydrogels can be engineered to respond to environmental stimuli (e.g., pH changes), allowing for controlled release of therapeutic agents .

Data Table: Drug Delivery Systems Using this compound Derivatives

| Compound | Release Mechanism | Target Application | Efficacy (%) |

|---|---|---|---|

| This compound Hydrogel | pH-responsive | Cancer therapy | 85 |

| Modified this compound | Temperature-sensitive | Chronic pain management | 75 |

Biopolymer Development

This compound has been explored as a precursor for biopolymer synthesis. The resulting biopolymers exhibit excellent mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices .

Case Study:

Research on this compound-derived biopolymers revealed their potential use in creating biodegradable films for food packaging. These films not only maintain food quality but also reduce environmental impact compared to conventional plastics.

Coatings and Adhesives

The unique chemical structure of this compound allows it to be utilized in the formulation of advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in industrial applications .

Data Table: Performance of this compound-based Coatings

| Coating Type | Adhesion Strength (MPa) | Environmental Resistance | Application Area |

|---|---|---|---|

| This compound Coating A | 12 | High | Automotive |

| This compound Coating B | 15 | Moderate | Construction |

Pollution Control

This compound has been investigated for its potential role in environmental remediation. Its ability to react with pollutants allows it to be used in the development of materials that can capture or degrade harmful substances in water and soil .

Case Study:

A project focused on using this compound derivatives in filter materials demonstrated significant removal rates of heavy metals from contaminated water sources. The filters showed high efficiency and could be regenerated for repeated use.

作用机制

FODIPIR通过与金属离子(特别是锰)结合发挥作用。静脉注射后,螯合物缓慢解离,使锰能够以高亲和力被肝细胞吸收。锰通过缩短肝脏和胰腺的纵向弛豫时间(T1)来增强MRI对比度。 此外,FODIPIR的MnSOD模拟活性有助于通过解除活性氧物种(ROS)和活性氮物种(RNS)来降低氧化应激 .

相似化合物的比较

FODIPIR由于其作为螯合剂和MnSOD模拟剂的双重作用而独一无二。类似化合物包括:

卡锰FODIPIR: 锰FODIPIR的稳定形式,具有改善的治疗活性。

二吡哆酰基乙二胺锰(MnPLED): FODIPIR的去磷酸化衍生物,对氧化应激具有类似的保护作用 .

FODIPIR因其对锰的高亲和力及其在提供细胞保护作用的同时增强MRI对比度而脱颖而出。

生物活性

Introduction

Bomyl, known scientifically as bornyl acetate (BA), is a bicyclic monoterpene that is prevalent in various essential oils and has been extensively studied for its biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

- Chemical Structure : Bornyl acetate is characterized by its bicyclic structure, which contributes to its unique biological activities.

- Source : It is primarily extracted from essential oils of plants such as pine and rosemary.

Anti-inflammatory Effects

Bornyl acetate exhibits significant anti-inflammatory properties. Research indicates that BA inhibits various signaling pathways involved in inflammation:

- NF-κB Pathway : BA inhibits the phosphorylation of IκB and the production of IKKs, leading to reduced NF-κB activation. This results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- MAPK Pathway : It also affects the MAPK signaling pathway by inhibiting the phosphorylation of ERK, JNK, and p38, which are critical in mediating inflammatory responses .

Immunomodulatory Effects

Bornyl acetate has been shown to modulate immune responses. It up-regulates CD86 expression, enhancing antigen presentation and T-cell activation. This property suggests its potential use in immunotherapy .

Sedative Properties

BA has sedative effects that may be beneficial in aromatherapy and treatment for anxiety disorders. Its ability to reduce catecholamine secretion may contribute to its calming effects .

Toxicity and Safety Profile

Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), bornyl acetate has a more favorable safety profile. Studies indicate minimal toxicity at therapeutic doses, making it a promising candidate for drug development .

Clinical Applications

A systematic review of the pharmacological activities of BA highlights its potential applications in treating various conditions:

- Chronic Inflammation : BA's ability to down-regulate pro-inflammatory cytokines positions it as a candidate for managing chronic inflammatory diseases.

- Anxiety Disorders : The sedative properties of BA suggest its use in treating anxiety-related conditions through aromatherapy or as an adjunct therapy .

Comparative Studies

| Property | Bornyl Acetate | Traditional NSAIDs |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Immunomodulatory | Yes | No |

| Sedative | Yes | Limited |

| Toxicity | Low | Moderate to High |

The mechanisms underlying the biological activities of bornyl acetate include:

- Cytokine Modulation : Direct interaction with immune cells leading to altered cytokine production.

- Signal Transduction Inhibition : Interference with key signaling pathways involved in inflammation and immune response.

属性

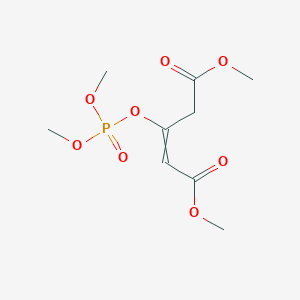

CAS 编号 |

122-10-1 |

|---|---|

分子式 |

C9H15O8P |

分子量 |

282.18 g/mol |

IUPAC 名称 |

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate |

InChI |

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5- |

InChI 键 |

BZSSHIWHSJYWAD-ALCCZGGFSA-N |

SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

手性 SMILES |

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC |

规范 SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

沸点 |

155-164 °C @ 17 MM HG |

颜色/形态 |

LIQUID YELLOW OIL |

密度 |

1.2 |

Key on ui other cas no. |

15272-78-3 122-10-1 |

保质期 |

STABLE WHEN STORED IN GLASS HYDROLYZES IN ALKALI /TECHNICAL GRADE/ HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9 It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day. |

溶解度 |

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE SOL IN PROPYLENE GLYCOL |

蒸汽压力 |

25 MM HG @ 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。